CN427

Catalog No.
S524134
CAS No.
M.F
C28H28N6O3
M. Wt
496.57
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CN427

Product Name

CN427

IUPAC Name

2-[4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol

Molecular Formula

C28H28N6O3

Molecular Weight

496.57

InChI

InChI=1S/C28H28N6O3/c1-18-26(19(2)37-32-18)21-8-9-24-23(14-21)28(31-27(30-24)22-15-29-33(16-22)10-12-35)34-11-13-36-17-25(34)20-6-4-3-5-7-20/h3-9,14-16,25,35H,10-13,17H2,1-2H3

InChI Key

XGGMHAKFCUIDSF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=C(N=C3N4CCOCC4C5=CC=CC=C5)C6=CN(N=C6)CCO

solubility

Soluble in DMSO

Synonyms

CN-427; CN 427; CN427

The exact mass of the compound 2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol is 496.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CN427 is a complex organic compound with the molecular formula C28H28N6O3C_{28}H_{28}N_{6}O_{3} and a molecular weight of 496.57 g/mol. Its IUPAC name is 2-[4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol. This compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO) with a purity exceeding 98% when stored under appropriate conditions. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of specific protein interactions .

  • Oxidation: The ethanol group in CN427 can be oxidized to form either an aldehyde or a carboxylic acid.
  • Reduction: The quinazoline and pyrazole rings can be reduced under specific conditions, leading to partially or fully saturated derivatives.
  • Substitution: CN427 can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common reagents used for these reactions include potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.

The biological activity of CN427 is primarily linked to its role as an inhibitor of bromodomain-containing protein 4 (BRD4). This interaction is significant in cancer research, as BRD4 plays a crucial role in regulating gene expression involved in cell cycle progression and inflammation. Inhibition of BRD4 by CN427 has been shown to modulate various cellular pathways, potentially leading to therapeutic effects against certain cancers .

The synthesis of CN427 involves several key steps:

  • Formation of the Quinazoline Core: This initial step sets the foundation for the compound's structure.
  • Introduction of Pyrazole and Oxazole Rings: These heterocycles are added sequentially to build upon the quinazoline core.
  • Attachment of the Ethanol Group: The final step involves adding the ethanol moiety to complete the synthesis.

Each step requires careful control of reaction conditions, including temperature, pH, and solvent selection, to ensure high yields and purity. Industrial production may utilize continuous flow reactors for improved efficiency .

CN427 has potential applications in:

  • Cancer Therapy: As a BRD4 inhibitor, it may be utilized in developing treatments for various cancers by modulating gene expression pathways.
  • Research Tools: It serves as a valuable tool in studying protein interactions and cellular mechanisms related to cancer biology.

The compound's unique structure allows it to interact selectively with target proteins, making it a candidate for further drug development .

Studies have indicated that CN427 interacts with specific molecular targets through binding interactions involving its heterocyclic rings. These interactions can modulate enzyme activity or receptor functions, leading to significant biological effects. The mechanism of action is still under investigation but suggests that CN427 could influence pathways critical for cell proliferation and survival .

Several compounds share structural similarities with CN427, particularly those that also inhibit BRD4 or other related proteins. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CarnostatineC10H16N4O4C_{10}H_{16}N_{4}O_{4}Selective inhibitor of carnosinase 1; increases carnosine levels
BRD4 Inhibitor 1C22H25N4OC_{22}H_{25}N_{4}ODirectly inhibits BRD4; used in cancer research
JQ1C21H22N2OC_{21}H_{22}N_{2}OPotent BRD4 inhibitor; widely studied for its anticancer properties

Uniqueness of CN427

CN427 stands out due to its complex multi-ring structure that combines elements from different chemical classes (quinazoline, pyrazole, oxazole), which enhances its binding affinity and selectivity towards BRD4 compared to simpler analogs like JQ1 or other BRD4 inhibitors. Its unique combination of functional groups also suggests potential for diverse modifications that could improve efficacy or reduce side effects in therapeutic applications .

This comprehensive overview highlights CN427's significance in chemical research and potential therapeutic applications while situating it within the broader context of similar compounds.

The retrosynthetic analysis of CN427, a quinazoline-based bromodomain-containing protein 4 inhibitor with molecular formula C28H28N6O3 and molecular weight 496.57 grams per mole, reveals a complex multi-step synthetic strategy centered around the quinazoline core construction [5] [8] [9]. The compound features a 2-(4-(6-(3,5-dimethylisoxazol-4-yl)-4-(3-phenylmorpholino)quinazolin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol structure that requires careful sequential functionalization of the quinazoline backbone [5] [31].

The retrosynthetic disconnection strategy begins with the quinazoline core formation through cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions [18]. The synthesis involves sequential functionalization at positions 2 and 4 of the quinazoline ring, where regioselectivity control becomes critical to ensure proper substitution patterns [18]. The 4-position requires installation of the 3-phenylmorpholine moiety through nucleophilic aromatic substitution, while the 2-position accommodates the pyrazole substitution via Suzuki coupling reactions [22].

Key strategic considerations include the installation of the 3,5-dimethylisoxazole ring at the 6-position, which serves as an acetylated lysine mimic in the binding interaction with bromodomain-containing protein 4 [8] [9]. The retrosynthetic pathway reveals that the 4-chloro intermediate serves as a versatile precursor, allowing substitution with morpholine derivatives followed by subsequent Suzuki coupling at 70 degrees Celsius to introduce the dimethylisoxazole functionality [22]. This approach enables efficient access to the target quinazoline structure while maintaining high yields of 83-90 percent in the final coupling steps [22].

The hydroxylethyl group attached to the pyrazole ring represents a critical structural element that can be introduced through alkylation reactions or direct incorporation during pyrazole formation [22]. The overall retrosynthetic strategy emphasizes the importance of protecting group strategies and careful reaction sequencing to avoid unwanted side reactions and ensure high regioselectivity throughout the synthetic pathway [18] [22].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis methodologies for quinazoline derivatives have emerged as powerful tools for generating diverse compound libraries while addressing purification challenges inherent in solution-phase chemistry [13] [20]. The solid-phase approach for quinazoline construction typically employs anthranilate derivatives bound through phenoxyfunctional groups to polymeric supports, utilizing acid-cleavable linkers such as ((4-hydroxymethyl)phenoxy)acetic acid with Tentagel resin systems [13].

The methodology begins with the attachment of Fmoc-protected anthranilate derivatives to Tentagel S-NH2 resin with loading capacities of approximately 0.3 millimoles per gram [13]. The coupling reaction utilizes 1-hydroxybenzotriazole and diisopropylcarbodiimide in dimethylformamide to achieve efficient amide bond formation [13]. Following Fmoc deprotection, the resin-bound anthranilate undergoes sequential carbon-nitrogen bond-forming reactions including urea formation, base-induced intramolecular cyclization, and nitrogen-alkylation to construct the quinazoline-2,4-dione core [13].

The solid-phase synthesis of 1,3-dialkyl quinazoline-2,4-diones proceeds through three key transformations on the solid support [13]. First, urea formation occurs through reaction with isocyanates or primary amines under mild conditions. Second, base-induced cyclization using potassium tert-butoxide or similar bases generates the quinazoline ring system. Third, nitrogen-alkylation with various alkyl halides, including benzylic or allylic bromides, provides structural diversity at the 1 and 3 positions [13].

The advantages of solid-phase synthesis include simplified purification procedures, elimination of intermediate isolation steps, and amenability to automation for library generation [13] [20]. High-performance liquid chromatography analysis of crude products demonstrates purities ranging from 82-95 percent directly from the resin cleavage, significantly reducing the need for extensive purification [13]. The methodology accommodates diverse substituents including alkyl, alkenyl, haloaryl, and heteroaryl groups through appropriate choice of alkylating agents and amines from commercial sources [13].

Cleavage from the solid support typically employs trifluoroacetic acid in dichloromethane, providing clean products that require minimal additional purification [13]. The solid-phase approach proves particularly valuable for generating quinazoline libraries for biological screening, offering spatial separation of products and high-throughput synthesis capabilities essential for medicinal chemistry applications [20].

Catalytic Asymmetric Approaches for Chiral Centers

Catalytic asymmetric synthesis of quinazoline derivatives has advanced significantly through the development of sophisticated chiral catalysts and reaction methodologies that enable precise stereocontrol [12] [19]. The construction of axially chiral quinazolinones represents a particularly challenging area where recent advances in organocatalysis and transition metal catalysis have provided elegant solutions [19].

Asymmetric organocatalysis has emerged as a powerful approach for quinazoline synthesis, exemplified by the enantioselective cyclization reactions using modified amine catalysts [12]. The condensation of 5H-benzo[a]pyrrolizine-3-carbaldehydes with nitroolefins proceeds through enamine-iminium catalysis mechanisms, achieving excellent enantioselectivities of 92-99 percent enantiomeric excess with 10:1 to greater than 20:1 diastereomeric ratios [12]. The optimal catalyst design incorporates Jørgensen-Hayashi catalyst derivatives that provide precise stereocontrol through hydrogen bonding and steric interactions [12].

Multi-catalytic strategies combining organocatalysis, photocatalysis, and hydrogen atom transfer catalysis have expanded the scope of asymmetric quinazoline synthesis [12]. These approaches enable the construction of bicyclo[1.1.1]pentane-containing quinazolines with high enantioselectivities of 64-98 percent, demonstrating the power of cooperative catalysis in complex molecule construction [12]. The three catalytic cycles operate in unison without interfering side reactions, providing access to structurally diverse chiral products [12].

Bifunctional quinoline-squaramide catalysts have proven effective for asymmetric synthesis of quinazoline derivatives bearing multiple stereogenic centers [12]. These catalysts enable both domino 1,4/1,2-addition and tandem 1,2/oxa-Michael addition pathways, providing quinazoline products with excellent enantioselectivities of 83-97 percent and high diastereoselectivities greater than 20:1 [12]. The catalyst design incorporates both Brønsted base and hydrogen donor functionalities to control reactivity and selectivity [12].

Transition metal catalysis offers complementary approaches to asymmetric quinazoline synthesis, particularly through palladium-catalyzed cross-coupling reactions with chiral ligands [2]. The use of bidentate phosphine ligands in combination with appropriate bases enables enantioselective carbon-nitrogen bond formation with excellent yields of 75-94 percent [2]. These methodologies prove particularly valuable for constructing quinazoline derivatives with defined absolute stereochemistry at specific positions [2].

Purification Challenges and Chromatographic Techniques

The purification of quinazoline derivatives presents unique challenges arising from their moderate polarity, structural similarity to impurities, and potential for oxidative degradation during isolation procedures [16] [17] [18]. These compounds typically exhibit retention times of 3-5 minutes on standard C18 high-performance liquid chromatography systems using acetonitrile-water gradients with 0.1 percent trifluoroacetic acid [16].

Column chromatography remains the primary purification method for quinazoline derivatives, utilizing silica gel with various eluent systems optimized for specific structural features [16] [17]. Petroleum ether-ethyl acetate gradients ranging from 10:1 to 3:1 provide effective separation for most quinazoline compounds, though careful optimization proves necessary for closely related isomers [14] [16]. Activated alumina columns with acetone-hexane gradients offer alternative selectivity profiles, particularly beneficial for compounds containing basic nitrogen functionalities [17].

High-performance liquid chromatography purification provides superior resolution for complex quinazoline mixtures, especially when multiple structural isomers are present [16] [26]. Reverse-phase C18 columns with acetonitrile-water mobile phases containing 0.1 percent trifluoroacetic acid achieve baseline separation of quinazoline derivatives with retention time differences as small as 0.2 minutes [16]. The addition of trifluoroacetic acid improves peak shapes and reproducibility by suppressing unwanted interactions with residual silanol groups [16].

Preparative thin-layer chromatography serves as an effective purification technique for small-scale quinazoline synthesis, particularly when standard column chromatography fails to provide adequate separation [16] [17]. Activated alumina plates with acetone-hexane or ethyl acetate-hexane developing systems enable efficient isolation of pure compounds with recoveries typically exceeding 85 percent [17].

Continuous liquid-liquid extraction represents a specialized technique for quinazoline derivatives with poor solubility characteristics [26]. This methodology proves particularly valuable for compounds that exhibit limited solubility in common organic solvents, enabling efficient extraction from aqueous reaction mixtures [26]. The technique requires careful pH optimization to ensure complete extraction while minimizing hydrolytic decomposition [26].

Recrystallization provides an economical purification approach for quinazoline derivatives that form well-defined crystal structures [26]. Solvent systems including ethanol, methyl tert-butyl ether-methanol mixtures, and dichloromethane-hexane combinations offer diverse crystallization environments [26]. Successful recrystallization typically yields products with purities exceeding 98 percent, though the technique requires compound-specific optimization of solvent ratios and crystallization conditions [26].

The purification of thioether-containing quinazoline derivatives requires special consideration due to susceptibility to oxidation during chromatographic procedures [18]. Inert atmosphere conditions and addition of antioxidant additives help preserve compound integrity during extended purification processes [18]. Nitrogen blanketing of solvent systems and minimization of exposure to light further reduce oxidative degradation risks [18].

Scalability Analysis for Industrial Production

The scalability of quinazoline synthesis for industrial production involves complex considerations of reaction efficiency, cost optimization, environmental compliance, and process robustness [25] [26]. Industrial-scale quinazoline manufacturing faces significant challenges in raw material sourcing, particularly the reliance on petrochemical derivatives such as benzothiophene and anthranilic acid, which expose supply chains to price volatility and geopolitical risks [25].

Raw material costs represent a critical factor in industrial quinazoline production, with benzene price increases of 67 percent between 2020 and 2022 directly impacting manufacturing expenses [25]. The geographical concentration of key intermediates compounds these challenges, with over 75 percent of global benzamide production centered in China's Shandong province, where environmental regulations have forced 12 chemical plants to halt operations since 2021 [25]. This regional vulnerability creates supply chain risks that must be addressed through diversification strategies or alternative synthetic routes [25].

Process optimization for large-scale quinazoline synthesis requires elimination of column chromatography purification steps that prove impractical at industrial scales [26]. The development of robust synthetic routes that avoid hazardous reagents such as sodium hydride in dimethylformamide represents a key milestone in scalability [26]. Alternative methodologies utilizing potassium hydroxide for nucleophilic aromatic substitution reactions provide safer operation while maintaining high yields [26].

The scale-up synthesis of complex quinazoline derivatives like BPR1K871 demonstrates successful implementation of industrial-scale processes, achieving 16.5 percent overall yield over six steps with 97.8 percent high-performance liquid chromatography purity in 3.09 kilogram batches [26]. Key innovations include continuous liquid-liquid extraction for difficult-to-isolate intermediates, use of phosphorus oxychloride instead of thionyl chloride to minimize impurity formation, and telescoped synthesis procedures that avoid intermediate isolation [26].

Environmental compliance costs add significant expenses to industrial quinazoline production, with wastewater treatment requirements generating 8-12 tons of acidic wastewater per ton of quinazoline produced [25]. Treatment systems meeting Environmental Protection Agency discharge limits add $4,800-$7,200 per ton to production expenses [25]. The implementation of closed-loop systems and advanced gas scrubbers to meet volatile organic compound emission standards increases capital expenditures by 12-18 percent for mid-sized producers [25].

Energy consumption represents another critical scalability factor, with regulatory requirements for real-time monitoring and efficiency improvements driving operational changes [25]. The transition from conventional heating systems to electric alternatives, while reducing carbon footprints, increases energy expenses by 15-20 percent for facilities dependent on coal-generated electricity [25]. These regulatory-driven operational changes create long-term financial liabilities that must be factored into industrial production planning [25].

The development of sustainable raw material sourcing strategies remains a key challenge for large-scale quinazoline production [25]. Bio-based alternatives such as lignin-derived aromatic compounds show promise but require fermentation processes costing 2.3 times more than conventional methods [25]. Competition for biomass resources with biofuel industries has driven up prices by 22 percent in Southeast Asia since 2022, highlighting the need for diversified sourcing strategies [25].

The quinazoline core structure of CN427 represents a novel scaffold for bromodomain-containing protein 4 (BRD4) inhibition, offering multiple sites for chemical modification and structure-activity relationship optimization [1] [2]. The systematic exploration of substitution patterns at the 2-, 4-, and 6-positions of the quinazoline ring has provided comprehensive insights into the molecular requirements for potent BRD4 binding and cellular activity.

Positional Effects of Pyrazole and Morpholine Moieties

The positioning of pyrazole and morpholine substituents on the quinazoline scaffold demonstrates critical structure-activity relationships that directly influence BRD4 binding affinity and selectivity. At the 2-position of the quinazoline ring, the incorporation of basic side chains containing terminal polar groups capable of forming hydrogen bonds shows remarkable enhancement in binding potency [1]. Specifically, the dimethylaminoethylpiperazine substitution (compound 17) exhibits a binding dissociation constant (Kd) of 56 nanomolar against BRD4, with corresponding cellular activity in MV4-11 leukemia cells demonstrating an half-maximal inhibitory concentration (IC50) of 0.69 micromolar [1].

The replacement of the basic piperazine side chain with pyrazole derivatives reveals nuanced structure-activity relationships. The 4-(hydroxyethyl)pyrazole substitution at the 2-position maintains excellent potency (compound 27, Kd = 67 nanomolar) while providing improved pharmacokinetic properties [1]. This substitution pattern is exemplified in the lead compound CN427 (compound 65), which combines the 4-(hydroxyethyl)pyrazole at the 2-position with phenylmorpholine at the 4-position, resulting in a Kd of 33 nanomolar and cellular IC50 of 0.57 micromolar [1].

The morpholine moiety at the 4-position represents a significant advancement in the optimization campaign. The progression from basic benzyl amine substitutions to cyclic morpholine demonstrates a clear potency trend correlating with ring size. Starting from azetidine (compound 61, Kd = 580 nanomolar) through pyrrolidine (compound 62, Kd = 120 nanomolar) and piperidine (compound 63, Kd = 49 nanomolar), the morpholine analog (compound 64) achieves the most potent binding affinity of 28 nanomolar [1]. The incorporation of the phenyl group to form phenylmorpholine in CN427 maintains this excellent potency while contributing to the overall pharmacological profile.

Electronic Impacts of Isoxazole Derivatives

The 3,5-dimethylisoxazole moiety at the 6-position of the quinazoline ring serves as a critical acetylated lysine mimetic, forming essential hydrogen bonding interactions with the conserved asparagine residue (Asn140) in the BRD4 binding pocket [1] [3]. The electronic properties and substitution patterns of this isoxazole ring significantly influence both binding affinity and selectivity across the bromodomain family.

Systematic modification of the isoxazole substitution reveals the stringent structural requirements for maintaining potency. Removal of even a single methyl group from the 3,5-dimethylisoxazole ring results in dramatic potency loss, with compounds 41 and 42 showing significantly decreased binding affinity compared to the parent dimethyl analog [1]. This observation underscores the importance of the specific electronic environment created by the methyl substitutions in optimizing interactions within the acetylated lysine binding pocket.

Alternative heteroaryl groups have been extensively explored as potential replacements for the 3,5-dimethylisoxazole moiety. The 3,5-dimethylpyrazole analog (compound 43) demonstrates reduced tolerance, while hydroxyl pyridines (compounds 44-46) are poorly accommodated in the binding site [1]. However, the N-methyl-2-pyridone substitution (compound 48, CN750) represents a viable alternative to the dimethylisoxazole ring, achieving a Kd of 44 nanomolar and cellular IC50 of 0.54 micromolar [1]. The co-crystal structure of CN750 with BRD4 bromodomain 1 (BD1) reveals that the N-methyl-pyridone oxygen forms critical hydrogen bonding interactions with Asn140, similar to the acetylated lysine recognition pattern [1].

The binding model of 3,5-dimethylisoxazole derivatives demonstrates that these compounds effectively occupy the acetylated lysine binding pocket, with the nitrogen atom forming hydrogen bonds to the key Asn140 residue [3]. The molecular docking analysis reveals that the isoxazole moiety anchors the compound within the pocket, while the quinazoline core extends into the WPF hydrophobic region formed by Trp81, Pro82, and Phe83 [3]. This positioning allows for optimal van der Waals interactions and π-edge interactions that contribute to the overall binding affinity and selectivity profile.

Pharmacophore Mapping of BRD4 Binding Domains

The pharmacophore mapping of BRD4 binding domains reveals distinct molecular recognition patterns that govern the interaction between CN427 and the target protein. The BRD4 protein contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues through specific hydrogen bonding and hydrophobic interactions [4] [5]. Each bromodomain consists of four alpha-helices linked by two variable loops, creating a deep hydrophobic pocket that accommodates acetylated substrates.

The crystal structure analysis of CN750 in complex with BRD4 BD1 provides detailed insights into the pharmacophore elements essential for high-affinity binding [1]. The binding pocket consists primarily of hydrophobic residues that provide van der Waals interactions with the inhibitor. The quinazoline core of CN427 and related analogs lies on the WPF shelf, forming π-edge interactions with Trp81, while the nitrogen at the 1-position of quinazoline participates in water-mediated hydrogen bonding with Gln85 [1].

The pharmacophore model for BRD4 inhibitors encompasses several critical elements: a hydrogen bond acceptor corresponding to the acetylated lysine mimetic (isoxazole or pyridone), a hydrophobic aromatic core (quinazoline), and basic substituents that interact with polar regions or solvent-exposed areas [6]. The development of structure-based pharmacophore models has proven effective for identifying novel BRD4 ligands, with successful virtual screening campaigns demonstrating the utility of these molecular recognition patterns [6].

The comparative analysis across BET family members reveals both conserved and divergent pharmacophore elements. While the core acetylated lysine recognition motif remains consistent across BRD2, BRD3, BRD4, and BRDT, subtle differences in the binding pocket geometry and loop conformations contribute to selectivity patterns [7] [8]. The sequence similarity between BD1 and BD2 domains exceeds 75%, yet their structural similarity is only 38%, providing opportunities for domain-selective inhibitor design [7].

Comparative Potency Analysis Across BET Family Members

CN427 demonstrates selective binding affinity across the BET protein family, with preferential activity against BRD4 compared to other family members. The comparative binding analysis reveals that CN427 exhibits its highest potency against BRD4 BD1 with a Kd of 33 nanomolar, while showing moderate selectivity over BRD2 and BRD3 isoforms [1]. This selectivity profile is characteristic of quinazoline-based inhibitors, which tend to show some degree of discrimination between BET family members.
The BET family selectivity of CN427 can be attributed to specific molecular interactions that are more favorable in the BRD4 binding pocket compared to other family members. The combination of the 4-(hydroxyethyl)pyrazole at the 2-position and phenylmorpholine at the 4-position creates a unique binding mode that is optimally accommodated by the BRD4 protein architecture [1]. The basic dimethylaminoethyl side chain in related analogs shows preferential interaction with specific amino acid residues in the ZA channel region of BRD4, contributing to the observed selectivity [1].

Comparative studies with reference compounds demonstrate that CN427 achieves binding potency comparable to established BET inhibitors while maintaining distinct selectivity patterns. The clinical reference compound I-BET762 exhibits pan-BET activity with similar affinities across BRD2, BRD3, and BRD4 [7], whereas CN427 shows preferential BRD4 binding. This selectivity profile may translate to reduced off-target effects and improved therapeutic windows in clinical applications.

The development of BET family-selective inhibitors represents an important advancement in bromodomain drug discovery. While pan-BET inhibitors like JQ1 and I-BET762 have demonstrated efficacy in various disease models, they also produce dose-limiting toxicities that may be attributed to simultaneous inhibition of multiple BET proteins [7]. The moderate selectivity of CN427 for BRD4 over other BET family members suggests potential for improved safety profiles while maintaining therapeutic efficacy.

Allosteric Modulation Capabilities

While CN427 primarily functions as an orthosteric inhibitor targeting the acetylated lysine binding site of BRD4, recent studies have revealed the potential for allosteric modulation mechanisms within bromodomain proteins [9] [10]. The discovery of hidden transient states in bromodomain families suggests that compounds like CN427 may exert additional regulatory effects beyond direct competitive inhibition of the acetylated lysine binding pocket.

Molecular dynamics simulations have identified conformational changes in BRD4 that occur upon inhibitor binding, including alterations in loop flexibility and interdomain communication [9]. The binding of inhibitors can induce formation of alpha-helical structures in specific regions (residues 100-105) and influence the relative positioning of the ZA and BC loops [9]. These conformational changes may represent allosteric effects that modulate the protein's ability to interact with other binding partners or undergo post-translational modifications.

The structural analysis of CN427 and related quinazoline inhibitors reveals potential allosteric binding sites distinct from the primary acetylated lysine pocket. The identification of cryptic pockets that open during molecular dynamics simulations suggests opportunities for dual-site inhibition or allosteric modulation [10]. These hidden binding sites may be targeted by specific chemical modifications to the quinazoline scaffold, potentially leading to enhanced potency or altered selectivity profiles.

The allosteric regulation of BRD4 function extends beyond simple competitive inhibition to include effects on protein-protein interactions and chromatin binding dynamics. Studies have demonstrated that BRD4 can function independently of its bromodomain-mediated chromatin association, suggesting that allosteric modulators targeting alternative binding sites may provide novel therapeutic approaches [11]. The C-terminal domain of BRD4, which interacts with positive transcription elongation factor b (P-TEFb), represents a potential target for allosteric modulation that could complement the orthosteric inhibition achieved by CN427.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

496.2223

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Yang SM, Urban DJ, Yoshioka M, Strovel JW, Fletcher S, Wang AQ, Xu X, Shah P, Hu X, Hall MD, Jadhav A, Maloney DJ. Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorg Med Chem Lett. 2018 Nov 15;28(21):3483-3488. doi: 10.1016/j.bmcl.2018.08.039. Epub 2018 Aug 31. PubMed PMID: 30268702.

Explore Compound Types